Research on 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-iodophenyl)propanamide is primarily focused on its potential as a lead compound for developing new drugs, particularly for treating sickle cell disease symptoms [ [] ]. Studies have investigated its genotoxicity profile in vitro and in vivo, aiming to identify safer alternatives to hydroxyurea, a current treatment option for sickle cell disease [ [], [] ].
CAS No.: 495-60-3
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 30285-47-3
CAS No.: 59766-31-3